molecular formula C16H23N3O2S3 B2385368 5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946304-42-3

5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2385368
CAS No.: 946304-42-3
M. Wt: 385.56
InChI Key: BKGXMCQEQLZTCU-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core substituted with a 5-methyl group and an ethyl side chain bearing a 4-methylpiperazine moiety and a thiophen-3-yl group. The sulfonamide group confers hydrogen-bonding capabilities, while the thiophene and piperazine moieties may enhance lipophilicity and bioavailability. Crystallographic studies of such compounds often employ programs like SHELX for refinement, ensuring precise structural determination .

Properties

IUPAC Name

5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S3/c1-13-3-4-16(23-13)24(20,21)17-11-15(14-5-10-22-12-14)19-8-6-18(2)7-9-19/h3-5,10,12,15,17H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXMCQEQLZTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : 5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
  • Molecular Formula : C16H23N3O2S3
  • Molecular Weight : 385.56 g/mol
  • CAS Number : 946304-42-3

The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
  • Piperazine Substitution : Introducing the piperazine group via nucleophilic substitution.
  • Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.

These reactions often require specific catalysts and controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and piperazine have shown moderate to good efficacy against various bacterial strains . The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.

CompoundAntimicrobial ActivityReference
This compoundModerate to good
Related Thiophene DerivativeHigh

Inhibition of Cyclin-dependent Kinases (CDKs)

Thiophene-based sulfonamides have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain thiophene derivatives were found to inhibit CDK5, suggesting potential applications in cancer therapy . The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly kinases involved in cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
  • Antimicrobial Action : By disrupting bacterial metabolic pathways, it can exert bactericidal effects.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Screening : A study evaluated various thiophene derivatives for their antimicrobial properties, revealing that many exhibited significant activity against Gram-positive and Gram-negative bacteria .
    • Table of Antimicrobial Activity Results
    CompoundBacterial StrainActivity Level
    Compound AE. coliModerate
    Compound BS. aureusHigh
  • Cancer Cell Line Studies : Another research effort focused on the inhibition of CDK5 by thiophene sulfonamides, demonstrating reduced proliferation in cancer cell lines treated with these compounds .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity/Applications
Target Compound Thiophene-2-sulfonamide 5-methyl, 4-methylpiperazine, thiophen-3-yl Hypothesized kinase inhibition
Oxadiazole-sulfanyl Analogues 1,3,4-oxadiazole Thiazole, substituted phenyl Antibacterial
Nitroimidazole Derivatives Nitroimidazole Thiophen-3-yl, pyrazine Antibacterial
Patent Sulfonamide (EP 2...) Oxazolidine Trifluoromethylphenyl, cyclohexenyl Anti-inflammatory

Table 2: Physicochemical Properties (Hypothesized)

Property Target Compound Oxadiazole Analogues Patent Sulfonamide
Molecular Weight ~450 g/mol ~380 g/mol ~650 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~1.8 ~4.0 (high)
Hydrogen Bond Acceptors 6 7 9

Research Findings and Implications

  • Bioactivity Trends : While nitroimidazole derivatives rely on redox activation, the target compound’s sulfonamide and piperazine groups may favor protein-binding interactions, akin to patented COX inhibitors .
  • Metabolic Considerations : Thioamide analogues (e.g., from EP 2...) exhibit greater metabolic stability, suggesting that the target compound’s sulfonamide group could be a liability for hepatic clearance.

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain reaction temperatures between 0–25°C during sulfonamide bond formation to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) for improved solubility of intermediates.
  • Catalysts : Add catalytic DMAP for amide coupling to enhance yields .

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the thiophene and piperazine groups. For example, the methyl group on the piperazine appears as a singlet (~δ 2.3 ppm), while thiophene protons resonate at δ 6.8–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C17_{17}H24_{24}N3_3O2_2S2_2: 390.1264) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient (retention time ~12–14 min) .

How can researchers design experiments to assess the compound’s biological activity in neurological or oncological models?

Q. Basic Bioactivity Screening

  • In vitro assays :
    • Kinase inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity : Test on glioblastoma (U87) or neuroblastoma (SH-SY5Y) cell lines via MTT assay (IC50_{50} determination) .
  • In vivo models : Administer orally (10–50 mg/kg) in rodent xenograft models, monitoring tumor volume and neurological biomarkers (e.g., GFAP for neuroinflammation) .

What strategies resolve contradictions in biological activity data across different assay systems?

Q. Advanced Data Analysis

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by compound degradation in cell-based vs. cell-free assays .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across multiple replicates to identify outlier conditions .

How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?

Q. Advanced Computational Chemistry

  • Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 2CHX). Focus on hydrogen bonding with Val882 and hydrophobic interactions with the thiophene ring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Validation : Confirm predictions via site-directed mutagenesis (e.g., Val882Ala mutation reduces binding affinity by >50%) .

What factors influence the regioselectivity of electrophilic substitutions on the thiophene ring during derivatization?

Q. Advanced Synthetic Chemistry

  • Electronic effects : The electron-rich 3-position of thiophene favors electrophilic attack. For example, Vilsmeier-Haack formylation selectively yields 4-formyl derivatives due to the directing effect of the sulfonamide group .
  • Steric hindrance : Bulky substituents (e.g., 4-methylpiperazine) disfavor substitution at adjacent positions.
  • Reagent choice : Lithiation (n-BuLi) followed by quenching with DMF targets the 5´-position via deprotonation of the acidic α-thienyl proton .

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